Autophagy inducer 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

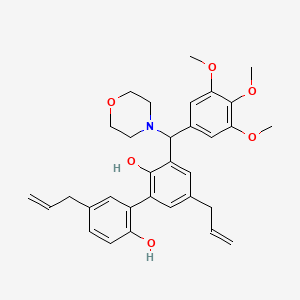

Molecular Formula |

C32H37NO6 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

2-(2-hydroxy-5-prop-2-enylphenyl)-6-[morpholin-4-yl-(3,4,5-trimethoxyphenyl)methyl]-4-prop-2-enylphenol |

InChI |

InChI=1S/C32H37NO6/c1-6-8-21-10-11-27(34)24(16-21)25-17-22(9-7-2)18-26(31(25)35)30(33-12-14-39-15-13-33)23-19-28(36-3)32(38-5)29(20-23)37-4/h6-7,10-11,16-20,30,34-35H,1-2,8-9,12-15H2,3-5H3 |

InChI Key |

OGETVARAFSTHEM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Autophagy Inducer 4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy inducer 4 is a semi-synthetic, Magnolol-based Mannich base derivative that has demonstrated potent capabilities in inducing autophagy, leading to cytotoxic effects in various cancer cell lines.[1] As a derivative of Magnolol, a bioactive neolignan, its mechanism is of significant interest for its potential therapeutic applications in oncology and other diseases where the modulation of autophagy is a key strategy. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and workflows.

Core Mechanism of Action

The primary mechanism of action for this compound is hypothesized to be the induction of autophagy through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This is strongly suggested by studies on its parent compound, magnolol, which has been shown to induce cytotoxic autophagy in cancer cells by downregulating this key pathway.[2][3]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a well-established trigger for autophagy.[4][5] Under normal conditions, the activation of this pathway suppresses autophagy. By inhibiting this pathway, this compound likely relieves this suppression, leading to the initiation of the autophagic process. This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with lysosomes for degradation and recycling.

The key steps in the proposed mechanism are:

-

Inhibition of the PI3K/Akt/mTOR signaling cascade: this compound is thought to interfere with this pathway, leading to the dephosphorylation and inactivation of mTOR.

-

Activation of the ULK1 complex: The inhibition of mTOR leads to the activation of the ULK1 complex, a critical initiator of autophagy.

-

Initiation of Autophagosome Formation: The activated ULK1 complex then phosphorylates and activates downstream components, including the Beclin-1-Vps34 complex, which is essential for the nucleation of the autophagosome.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Exposure Time (hours) |

| T47D (Human breast cancer) | 0.91 | 72 |

| MCF-7 (Human breast cancer) | 3.32 | 72 |

| HeLa (Human cervical cancer) | 1.71 | 72 |

Data sourced from MedchemExpress, citing Xu T, et al. 2020.

Table 2: Cellular Effects of this compound in HEK293 Cells

| Effect | Concentration Range | Time Range (hours) |

| Significant increase in GFP-LC3 protein puncta | 40-80 μM | 0-36 |

| Increased transformation of LC3-I to LC3-II | 0-80 μM | 0-36 |

Data sourced from MedchemExpress, citing Xu T, et al. 2020.

Signaling Pathway and Experimental Workflow Visualizations

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow: Western Blot for LC3 Conversion

Caption: Workflow for assessing LC3-I to LC3-II conversion by Western Blot.

Experimental Workflow: GFP-LC3 Puncta Assay

Caption: Workflow for visualizing and quantifying autophagosomes using GFP-LC3.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Western Blotting for Autophagy Markers (LC3 and p62)

-

Objective: To quantify the induction of autophagy by measuring the conversion of LC3-I to LC3-II and the degradation of p62.

-

Methodology:

-

Plate cells and treat with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (12-15% gel for LC3) and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Fluorescence Microscopy for GFP-LC3 Puncta Formation

-

Objective: To visualize the formation of autophagosomes.

-

Methodology:

-

Seed cells on glass coverslips in a 24-well plate.

-

Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.

-

Allow the cells to recover for 24 hours.

-

Treat the cells with this compound for the desired time.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates the induction of autophagy.

-

Western Blotting for PI3K/Akt/mTOR Pathway Proteins

-

Objective: To determine if this compound inhibits the PI3K/Akt/mTOR pathway.

-

Methodology:

-

Follow the same initial steps as for the autophagy marker western blotting (cell treatment, lysis, and protein quantification).

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of key pathway proteins, such as Akt (p-Akt Ser473) and mTOR (p-mTOR Ser2448).

-

Proceed with secondary antibody incubation, detection, and quantification as described above. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

-

Conclusion

This compound is a potent, novel compound for the induction of autophagy. The available evidence strongly suggests that its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cellular metabolism and growth. Its ability to induce cytotoxic autophagy in cancer cells highlights its potential as a lead compound for the development of new anticancer therapies. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular targets and the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. magnolol-induces-cytotoxic-autophagy-in-glioma-by-inhibiting-pi3k-akt-mtor-signaling - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Inhibition of PI3K/AKT/mTOR Signalling Pathway Activates Autophagy and Suppresses Peritoneal Fibrosis in the Process of Peritoneal Dialysis [frontiersin.org]

- 5. The role of autophagy regulated by the PI3K/AKT/mTOR pathway and innate lymphoid cells in eosinophilic chronic sinusitis with nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Autophagy Inducer 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy inducer 4, a semi-synthesized magnolol-based Mannich base derivative, has emerged as a potent anti-cancer agent. Identified as compound 3p in the primary literature, this molecule demonstrates significant cytotoxicity against various cancer cell lines by triggering autophagic cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a summary of its synthesis.

Introduction

Autophagy is a catabolic cellular process responsible for the degradation of dysfunctional or unnecessary cellular components through the lysosomal machinery. This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Consequently, the modulation of autophagy has become a promising therapeutic strategy.

This compound (Compound 3p) is a novel derivative of magnolol, a bioactive neolignan. It has shown a remarkable improvement in cytotoxic effects compared to its parent compound, magnolol, and the conventional chemotherapeutic drug, cisplatin, in specific cancer cell lines[1]. Its primary mechanism of action is the induction of autophagy, leading to the suppression of cancer cell proliferation and migration[1].

Chemical Properties:

-

Compound Name: 5,5′-diallyl-3-(morpholino(3,4,5-trimethoxyphenyl)methyl)-[1,1′-biphenyl]-2,2′-diol

-

Synonyms: this compound, Compound 3p

-

CAS Number: 2486455-03-0

-

Molecular Formula: C₃₂H₃₇NO₆

-

Molecular Weight: 531.64 g/mol

Mechanism of Action

This compound exerts its anti-cancer effects by inducing autophagy. The primary evidence for this mechanism is the significant increase in the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) in cells treated with the compound.

The precise upstream signaling pathway by which this compound initiates autophagy has not been fully elucidated in the primary literature. Autophagy can be triggered through mTOR-dependent or mTOR-independent pathways. The mTOR pathway is a central regulator of cell growth and proliferation and a key inhibitor of autophagy. Many therapeutic agents that induce autophagy do so by inhibiting the PI3K/Akt/mTOR signaling cascade. Another critical component in the initiation of autophagy is the Beclin-1 complex, which is essential for the nucleation of the autophagosomal membrane.

Further research is required to determine whether this compound directly or indirectly modulates the mTOR pathway, enhances the activity of the Beclin-1 complex, or acts through other novel mechanisms.

References

Autophagy Inducer 4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy, a cellular self-degradation process, plays a critical role in cellular homeostasis and has emerged as a key target in cancer therapy. The modulation of autophagy through small molecules offers a promising strategy for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Autophagy Inducer 4, a potent magnolol-based Mannich base derivative. With significantly enhanced cytotoxicity compared to its parent compound, this compound presents a compelling case for further investigation as a therapeutic candidate. This document details the quantitative data supporting its activity, comprehensive experimental protocols for its synthesis and evaluation, and a visual representation of its proposed signaling pathway.

Discovery and Rationale

This compound, identified as compound 3p in the scientific literature, is a semi-synthetic derivative of magnolol, a bioactive neolignan extracted from the bark of Magnoliae officinalis. The discovery was driven by the therapeutic potential of magnolol, which exhibits various biological activities but is limited by modest potency. The strategic modification of the magnolol scaffold through a Mannich reaction led to the synthesis of a library of derivatives, with the goal of enhancing anticancer efficacy. This compound emerged from this screening as a lead compound with markedly improved cytotoxic effects on several human cancer cell lines. The rationale behind its development was to leverage the established, albeit moderate, anticancer properties of magnolol and amplify them through chemical modification, specifically by introducing a Mannich base moiety.

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot Mannich reaction, a three-component condensation involving magnolol, an appropriate aldehyde, and a secondary amine.

General Synthesis Protocol for Magnolol-Based Mannich Base Derivatives:

A mixture of magnolol (1.0 eq), the corresponding aldehyde (1.1 eq), and a secondary amine (1.1 eq) is dissolved in ethanol. The reaction mixture is then stirred at a specific temperature for a designated period. After completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the desired Mannich base derivative.

For the specific synthesis of this compound (compound 3p), 3,4,5-trimethoxybenzaldehyde and morpholine are used as the aldehyde and secondary amine, respectively.

Quantitative Biological Data

The anticancer activity of this compound has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

| Compound | T47D (μM) | MCF-7 (μM) | Hela (μM) |

| This compound (3p) | 0.91 | 3.32 | 1.71 |

| Magnolol | 69.25 | >100 | >100 |

| Cisplatin | 9.38 | 15.64 | 7.82 |

Table 1: In vitro anti-proliferative activity (IC50) of this compound against human cancer cell lines.[1]

As shown in Table 1, this compound exhibits significantly greater potency than its parent compound, magnolol, and the established chemotherapy drug, cisplatin, particularly against the T47D breast cancer cell line.[1]

Experimental Protocols

Cell Culture and Anti-proliferative Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (T47D, MCF-7, Hela) are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound, magnolol, or cisplatin for 72 hours.

-

MTT Addition: Following the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.

Western Blot Analysis for LC3 Conversion

-

Cell Lysis: T47D cells are treated with this compound for 24 hours. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (30 μg) are separated by 12% SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against LC3.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to the lipidated LC3-II form is indicative of autophagy induction.

GFP-LC3 Puncta Formation Assay

-

Transfection: T47D cells are transiently transfected with a GFP-LC3 plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, the transfected cells are treated with this compound for another 24 hours.

-

Cell Fixation and Staining: Cells are fixed with 4% paraformaldehyde, and the nuclei are stained with DAPI.

-

Fluorescence Microscopy: The formation of GFP-LC3 puncta (fluorescent dots) is observed and captured using a fluorescence microscope.

-

Quantification: The number of GFP-LC3 puncta per cell is quantified to assess the level of autophagosome formation. An increase in the number of puncta indicates the induction of autophagy.

Signaling Pathways and Visualizations

The mechanism of action of this compound involves the induction of autophagy. Based on studies of its parent compound, magnolol, it is proposed that this compound exerts its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is a central regulator of cell growth and proliferation, and its inhibition is a known trigger for autophagy.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Biological Evaluation

References

- 1. Semisynthesis of novel magnolol-based Mannich base derivatives that suppress cancer cells via inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnolol induces cytotoxic autophagy in glioma by inhibiting PI3K/AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. magnolol-induces-cytotoxic-autophagy-in-glioma-by-inhibiting-pi3k-akt-mtor-signaling - Ask this paper | Bohrium [bohrium.com]

Autophagy Inducer 4: A Technical Guide to a Potent Magnolol Derivative for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy, a cellular self-degradation process, plays a critical role in cellular homeostasis and has emerged as a key target in cancer therapy. The modulation of autophagy can either promote cancer cell survival or induce cell death, making the development of novel autophagy regulators a significant area of research. Magnolol, a natural neolignan, has demonstrated anti-cancer properties, in part through the induction of autophagy.[1] However, its therapeutic potential is often limited by modest potency.[1] This has driven the development of more potent semi-synthetic derivatives. Autophagy inducer 4, a magnolol-based Mannich base derivative, has been identified as a highly potent anti-cancer agent that functions by inducing autophagy in cancer cells.[2] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Biological Properties

This compound, also referred to as compound 3p in the primary literature, is a semi-synthetic derivative of magnolol. It has demonstrated significantly enhanced cytotoxic effects against various cancer cell lines compared to its parent compound, magnolol.

Quantitative Data: In Vitro Anti-proliferative Activity

The anti-proliferative activity of this compound and its parent compound, magnolol, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound | T47D (μM) | MCF-7 (μM) | Hela (μM) | A549 (μM) |

| This compound (3p) | 0.91 | 3.32 | 1.71 | > 40 |

| Magnolol | 69.27 | > 80 | > 80 | > 80 |

| Cisplatin (Positive Control) | 9.39 | 15.61 | 11.23 | 14.34 |

Data sourced from Xu T, et al. Eur J Med Chem. 2020.

Synthesis of this compound

This compound is synthesized from magnolol via a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on an active hydrogen compound.

Synthesis Workflow

Synthesis of this compound from Magnolol.

Mechanism of Action: Autophagy Induction

This compound exerts its anti-cancer effects primarily through the induction of autophagy. This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. A key marker of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Studies have shown that treatment with this compound leads to a dose- and time-dependent increase in the conversion of LC3-I to LC3-II. Furthermore, it promotes the formation of GFP-LC3 puncta, which are fluorescently labeled autophagosomes, within cells.

Signaling Pathways in Autophagy

The induction of autophagy is tightly regulated by a complex network of signaling pathways. The primary regulatory hub is the mechanistic target of rapamycin (mTOR), which, when active, suppresses autophagy. Conversely, AMP-activated protein kinase (AMPK), a sensor of cellular energy status, can promote autophagy, in part by inhibiting mTOR. While the direct effects of this compound on these pathways have not been fully elucidated, magnolol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, suggesting a potential mechanism for its autophagy-inducing effects.

Proposed mechanism of this compound in the autophagy pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

General Experimental Workflow

Experimental workflow for evaluating this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for LC3-I/II Conversion

This technique is used to quantify the conversion of LC3-I to LC3-II.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The LC3-I band will appear at approximately 18 kDa, and the LC3-II band at 16 kDa.

Fluorescence Microscopy for GFP-LC3 Puncta

This method visualizes the formation of autophagosomes.

-

Cell Transfection: Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with this compound.

-

Cell Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates autophagy induction.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the collective migration of cells.

-

Create a Monolayer: Grow cells to confluence in a 6-well plate.

-

Create a "Wound": Use a sterile 200 µL pipette tip to create a scratch in the cell monolayer.

-

Treatment: Wash the cells with PBS to remove debris and add fresh medium containing this compound.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Conclusion

This compound is a promising magnolol derivative with potent anti-cancer activity. Its mechanism of action through the induction of autophagy makes it a valuable tool for cancer research and a potential lead compound for the development of novel cancer therapeutics. The experimental protocols provided in this guide offer a robust framework for the further investigation of this and other autophagy-modulating compounds. Future studies should focus on elucidating the precise signaling pathways regulated by this compound and evaluating its efficacy and safety in in vivo models.

References

Downstream Effects of Autophagy Inducer 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy Inducer 4, a semi-synthetic Magnolol-based Mannich base derivative, has emerged as a potent anti-cancer agent. Its primary mechanism of action involves the induction of autophagy, a cellular process of self-degradation that can lead to cell death in cancerous cells. This technical guide provides an in-depth overview of the downstream effects of this compound, focusing on its impact on cellular signaling pathways, and offers detailed protocols for key experimental assays used to characterize its activity.

Introduction

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials. While autophagy is a crucial homeostatic mechanism, its overactivation can lead to a form of programmed cell death known as autophagic cell death. This has made the modulation of autophagy a promising strategy in cancer therapy.

This compound has demonstrated significantly enhanced cytotoxicity against various cancer cell lines compared to its parent compound, Magnolol.[1] This guide will detail the known quantitative effects of this compound and the putative signaling pathways it modulates.

Quantitative Data

The anti-proliferative and autophagy-inducing activities of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | IC50 (μM) | Treatment Duration (hours) |

| T47D (Breast Cancer) | 0.91 | 72 |

| MCF-7 (Breast Cancer) | 3.32 | 72 |

| HeLa (Cervical Cancer) | 1.71 | 72 |

Data from Xu T, et al. Eur J Med Chem. 2020;205:112663.[1]

Table 2: Induction of Autophagy by this compound

| Assay | Cell Line | Treatment Conditions | Observed Effect |

| GFP-LC3 Puncta Formation | HEK293 | 40-80 μM; 0-36 hours | Significant dose- and time-dependent increase in GFP-LC3 puncta. |

| LC3-I to LC3-II Conversion | HEK293 | 0-80 μM; 0-36 hours | Dose- and time-dependent increase in the conversion of LC3-I to LC3-II. |

Data from MedChemExpress product datasheet, referencing Xu T, et al. Eur J Med Chem. 2020;205:112663.[1]

Signaling Pathways

While direct experimental evidence for the specific signaling pathway modulated by this compound is still emerging, studies on its parent compound, Magnolol, strongly suggest that its downstream effects are mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a well-established mechanism for autophagy induction.

Proposed Mechanism of Action

This compound is hypothesized to inhibit the PI3K/Akt/mTOR pathway, leading to the de-repression of the ULK1 complex, a key initiator of autophagy. This initiates a cascade of events culminating in the formation of autophagosomes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the downstream effects of this compound.

GFP-LC3 Puncta Formation Assay

This assay is used to visualize the formation of autophagosomes.

Workflow:

Methodology:

-

Cell Culture: Seed human embryonic kidney (HEK293) cells that stably express Green Fluorescent Protein-tagged Light Chain 3 (GFP-LC3) onto glass coverslips in a 24-well plate. Allow the cells to adhere and grow to 60-70% confluency.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 40, 60, 80 μM) or vehicle control (DMSO) for different time points (e.g., 0, 12, 24, 36 hours).

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If nuclear staining is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash the cells with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.

-

Quantification: Count the number of distinct GFP-LC3 puncta per cell. A cell with more than five puncta is typically considered positive for autophagy induction.

Western Blot for LC3-I to LC3-II Conversion

This biochemical assay quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II).

Workflow:

Methodology:

-

Cell Culture and Treatment: Culture HEK293 cells in 6-well plates and treat with this compound as described for the GFP-LC3 puncta assay.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities for LC3-I (approximately 18 kDa) and LC3-II (approximately 16 kDa). The ratio of LC3-II to LC3-I or to a loading control (e.g., β-actin) is used as an indicator of autophagy induction.

Conclusion

This compound is a potent inducer of autophagy with significant anti-cancer activity. Its mechanism of action is likely mediated through the inhibition of the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the downstream effects of this and other novel autophagy-inducing compounds. Further studies are warranted to confirm the precise molecular targets of this compound and to evaluate its therapeutic potential in preclinical and clinical settings.

References

Target Identification of Autophagy Inducer 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy inducer 4 (AI4), a semi-synthetic magnolol-based Mannich base derivative also identified as compound 3p, has emerged as a potent anti-cancer agent that functions through the induction of autophagy.[1][2] This technical guide provides a comprehensive overview of the current understanding of AI4, with a focus on its target identification. While the direct molecular target of AI4 has not been definitively elucidated in publicly available research, this document synthesizes the existing evidence, which strongly suggests that its mechanism of action involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of autophagy. This guide details the quantitative data on AI4's efficacy, outlines key experimental protocols for its characterization, and presents signaling pathway and experimental workflow diagrams to facilitate further research and drug development efforts.

Introduction to this compound (AI4)

Autophagy is a catabolic cellular process essential for maintaining homeostasis, involving the degradation of cellular components via lysosomes. This process is fundamental in various physiological and pathological conditions, including cancer. Autophagy inducers are therefore of significant interest as potential therapeutic agents.

This compound (AI4), a derivative of the natural product magnolol, has demonstrated significant potential as an anti-cancer compound.[1][2] It has shown substantially improved cytotoxicity against various cancer cell lines compared to its parent compound, magnolol.[1] The primary mechanism of its anti-cancer activity is attributed to the induction of autophagy.

Quantitative Data on AI4 Efficacy

The anti-proliferative activity of this compound (compound 3p) has been quantified across several human cancer cell lines. The available data is summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T47D | Breast Cancer | 0.91 | |

| MCF-7 | Breast Cancer | 3.32 | |

| Hela | Cervical Cancer | 1.71 | |

| A549 | Lung Cancer | - |

Note: The original study evaluated AI4 against A549 cells but did not report a specific IC50 value in the abstract.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

While the direct molecular target of AI4 remains to be definitively identified, studies on its parent compound, magnolol, provide strong evidence for its mechanism of action. Magnolol has been shown to induce autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a well-established mechanism for autophagy induction. It is highly probable that AI4 exerts its effects through a similar mechanism.

The proposed signaling pathway for AI4-induced autophagy is as follows:

Caption: Proposed signaling pathway for AI4-induced autophagy.

Experimental Protocols for Target Identification and Validation

The identification and validation of the direct molecular target of AI4 would require a series of well-established experimental techniques. Below are detailed methodologies for key experiments that would be central to this effort.

Affinity-Based Proteomics for Target Discovery

This method aims to isolate the direct binding partners of AI4 from the cellular proteome.

Methodology:

-

Synthesis of an AI4-based Affinity Probe:

-

Synthesize a derivative of AI4 that incorporates a linker arm and a reactive group (e.g., a photo-activatable group like a diazirine) and a reporter tag (e.g., biotin). The modification should be at a position that does not interfere with its biological activity.

-

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., T47D) to 70-80% confluency.

-

Treat the cells with the AI4 affinity probe at a concentration known to induce autophagy. Include a control group treated with a vehicle or a non-reactive probe.

-

-

Covalent Crosslinking (for photo-affinity probes):

-

Expose the cells to UV light to induce covalent crosslinking of the probe to its direct binding targets.

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the protein lysate with streptavidin-coated magnetic beads to capture the biotin-tagged AI4 probe and its crosslinked protein targets.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the captured proteins from the beads.

-

Prepare the protein sample for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins that are significantly enriched in the AI4-probe-treated sample compared to the control. These are the candidate targets.

-

Western Blot Analysis for Pathway Validation

This technique is used to confirm the effect of AI4 on the proposed PI3K/Akt/mTOR signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., T47D, MCF-7, or Hela) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of AI4 for different time points. Include a vehicle-treated control.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, LC3B, p62) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Autophagy Flux Assay

This assay is crucial to confirm that AI4 is a true autophagy inducer and not a blocker of autophagic degradation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells in the presence or absence of AI4.

-

In parallel, treat cells with AI4 in combination with a lysosomal inhibitor such as bafilomycin A1 or chloroquine for the last few hours of the experiment.

-

-

Western Blot Analysis for LC3-II:

-

Perform western blotting for LC3 as described in section 4.2.

-

-

Analysis:

-

A further increase in the levels of LC3-II in the presence of the lysosomal inhibitor compared to AI4 alone indicates a functional autophagic flux.

-

Visualization of Experimental Workflows

The following diagram illustrates a general workflow for the identification and validation of the molecular target of a novel autophagy inducer like AI4.

References

Methodological & Application

Application Notes and Protocols for Autophagy Inducer 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Autophagy inducer 4 is a potent, Magnolol-based Mannich base derivative that has demonstrated significant anti-cancer properties by inducing autophagy.[1][2] It has shown a 76-fold improvement in cytotoxicity against T47D breast cancer cells compared to Magnolol.[1][2] These application notes provide detailed in vitro protocols for researchers to investigate the effects of this compound on autophagy induction and its potential as a therapeutic agent.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| T47D | Breast Cancer | 0.91 | 72 hours |

| MCF-7 | Breast Cancer | 3.32 | 72 hours |

| HeLa | Cervical Cancer | 1.71 | 72 hours |

This data is derived from studies assessing the anti-proliferative activity of this compound.[1]

Signaling Pathway

Autophagy induction involves a complex signaling cascade. While the precise upstream targets of this compound are still under investigation, a common pathway for autophagy induction involves the inhibition of the mTOR signaling pathway, which in turn activates the ULK1 complex. This complex then initiates the formation of the phagophore, the precursor to the autophagosome. The diagram below illustrates a generalized signaling pathway for autophagy induction.

Experimental Protocols

The following protocols are designed to assess the autophagic activity induced by this compound in vitro.

Protocol 1: Western Blot for LC3-I to LC3-II Conversion

This protocol is a standard method to monitor autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.

Workflow Diagram:

Materials:

-

T47D, MCF-7, or HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-LC3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0-10 µM for anti-proliferative assays, or 40-80 µM for autophagy induction studies) for desired time points (e.g., 24, 36 hours). Include a vehicle control (e.g., DMSO). For autophagic flux analysis, a lysosomal inhibitor like Bafilomycin A1 can be added in the last few hours of treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. LC3-I typically runs at 16-18 kDa and LC3-II at 14-16 kDa.

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control like β-actin.

Protocol 2: mCherry-EGFP-LC3 Fluorescence Microscopy for Autophagic Flux

This protocol utilizes a tandem fluorescently tagged LC3 (mCherry-EGFP-LC3) to monitor autophagic flux. In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta indicates successful autophagic flux.

Workflow Diagram:

Materials:

-

HEK293 cells (or other suitable cell line)

-

mCherry-EGFP-LC3 plasmid

-

Transfection reagent

-

Glass coverslips

-

4% paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Transfection: Transfect cells with the mCherry-EGFP-LC3 plasmid according to the manufacturer's protocol.

-

Cell Seeding: 24 hours post-transfection, seed the cells onto glass coverslips in a 24-well plate.

-

Treatment: Allow cells to adhere, then treat with this compound (e.g., 40-80 µM) for the desired time. Include appropriate controls.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

-

Imaging: Visualize the cells using a confocal microscope. Capture images in the green (EGFP), red (mCherry), and blue (DAPI) channels.

-

Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.

These protocols provide a framework for the in vitro characterization of this compound. By employing these methods, researchers can effectively quantify the induction of autophagy and assess the autophagic flux, contributing to a better understanding of the compound's mechanism of action and its therapeutic potential.

References

Application Notes and Protocols for Autophagy Inducer 4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Autophagy Inducer 4 (AI4) is a potent, magnolol-based Mannich base derivative that has been identified as a significant inducer of autophagy, demonstrating anti-cancer properties by suppressing cancer cell proliferation and migration.[1] These application notes provide detailed protocols for the use of AI4 in cell culture to induce and monitor autophagy.

Data Presentation

Table 1: Efficacy of this compound in Various Cancer Cell Lines [1]

| Cell Line | IC50 (µM) for Antiproliferative Activity (72h) |

| T47D (Human breast cancer) | 0.91 |

| MCF-7 (Human breast cancer) | 3.32 |

| HeLa (Human cervical cancer) | 1.71 |

Table 2: Recommended Treatment Conditions for Autophagy Induction [1]

| Cell Line | Concentration Range (µM) | Treatment Time (hours) | Observed Effect |

| HEK293 (Human embryonic kidney) | 40 - 80 | 0 - 36 | Significant increase in GFP-LC3 puncta |

| HEK293 (Human embryonic kidney) | 0 - 80 | 0 - 36 | Dose and time-dependent increase in LC3-II conversion |

Experimental Protocols

Protocol 1: Assessment of Antiproliferative Activity of this compound

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AI4 on cancer cell lines.

Materials:

-

This compound (AI4)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

T47D, MCF-7, or HeLa cells

-

96-well cell culture plates

-

MTT or similar cell viability assay reagent

-

DMSO (vehicle control)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of AI4 in DMSO. Serially dilute the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared AI4 dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals).

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Induction and Detection of Autophagy using this compound

This protocol describes how to induce autophagy with AI4 and assess it by monitoring the conversion of LC3-I to LC3-II via Western blotting and the formation of GFP-LC3 puncta via fluorescence microscopy.

Materials:

-

This compound (AI4)

-

HEK293 cells (or other suitable cell line)

-

For fluorescence microscopy: HEK293 cells stably expressing GFP-LC3

-

Complete cell culture medium

-

6-well plates or chamber slides

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Fluorescence microscope

-

Western blotting equipment and reagents

Procedure:

Part A: Western Blotting for LC3 Conversion

-

Cell Seeding: Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat the cells with AI4 at concentrations ranging from 40 µM to 80 µM for various time points (e.g., 6, 12, 24, 36 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The two bands correspond to LC3-I (upper) and LC3-II (lower).

-

-

Data Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio or LC3-II/loading control ratio to assess autophagy induction.

Part B: Fluorescence Microscopy for GFP-LC3 Puncta

-

Cell Seeding: Seed HEK293-GFP-LC3 cells on chamber slides or glass-bottom dishes.

-

Treatment: Treat the cells with AI4 (40-80 µM) or vehicle control for the desired time (e.g., 24 hours).

-

Cell Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash again with PBS.

-

Mount the slides with a mounting medium containing DAPI to counterstain the nuclei.

-

-

Imaging: Visualize the cells using a fluorescence microscope. Autophagy induction is indicated by the formation of distinct green fluorescent puncta (autophagosomes) in the cytoplasm, compared to the diffuse cytosolic fluorescence in control cells.

-

Data Analysis: Quantify the number of GFP-LC3 puncta per cell in multiple fields of view to determine the extent of autophagy induction.

Visualizations

Signaling Pathways and Workflows

Caption: Putative signaling pathway for this compound.

Caption: General experimental workflow for cell treatment with this compound.

References

Application Notes and Protocols: Optimal Concentration of Autophagy Inducer 4 for HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. It plays a dual role in cancer, acting as a tumor suppressor in some contexts and a cell survival mechanism in others. The modulation of autophagy is a promising strategy for cancer therapy. Autophagy inducer 4 (AI4) is a magnolol-based Mannich base derivative that has been identified as a potent inducer of autophagy and an anticancer agent.[1] These application notes provide a comprehensive guide for determining the optimal concentration of AI4 for inducing autophagy in HeLa cells, a widely used human cervical cancer cell line.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that the autophagy-inducing concentrations were determined in HEK293 cells and may not be directly transferable to HeLa cells. The significant difference between the cytotoxic concentration in HeLa cells and the autophagy-inducing concentration in HEK293 cells highlights the necessity of determining the optimal concentration specifically for HeLa cells.

| Parameter | Cell Line | Concentration/Value | Time | Reference |

| Antiproliferative Activity (IC50) | HeLa | 1.71 μM | 72 hours | [2] |

| T47D | 0.91 μM | 72 hours | [2] | |

| MCF-7 | 3.32 μM | 72 hours | [2] | |

| Autophagy Induction (GFP-LC3 Puncta) | HEK293 | 40-80 μM | 0-36 hours | [2] |

| Autophagy Induction (LC3-I to LC3-II Conversion) | HEK293 | 0-80 μM | 0-36 hours |

Proposed Signaling Pathway of this compound

Based on the known mechanism of its parent compound, magnolol, this compound is proposed to induce autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a common mechanism for autophagy induction.

Caption: Proposed signaling pathway of this compound in HeLa cells.

Experimental Protocols

To determine the optimal concentration of this compound for HeLa cells, a dose-response experiment should be performed, assessing both cytotoxicity and autophagy induction.

Experimental Workflow

Caption: Experimental workflow for determining the optimal AI4 concentration.

Protocol 1: Cell Culture and Treatment

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for microscopy) and allow them to adhere and reach 60-70% confluency.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (a suggested range is 0.1, 0.5, 1, 2, 5, and 10 μM). Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., 100 nM Rapamycin or starvation in EBSS).

-

Incubation: Treat the cells for a desired time period, for example, 24 or 48 hours.

Protocol 2: Western Blotting for LC3 Conversion

This protocol is adapted from established methods for detecting LC3-I to LC3-II conversion.

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3B (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II using image analysis software. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) or the LC3-II/LC3-I ratio is used as an indicator of autophagy induction.

-

Protocol 3: GFP-LC3 Puncta Formation Assay

This protocol is based on standard methods for visualizing and quantifying autophagosomes.

-

Transfection (if not using a stable cell line):

-

Seed HeLa cells on glass coverslips in a 24-well plate.

-

Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow the cells to express the protein for 24 hours before treatment.

-

-

Treatment:

-

Treat the GFP-LC3 expressing cells with the desired concentrations of this compound as described in Protocol 1.

-

-

Fixation and Imaging:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the cells using a fluorescence microscope.

-

-

Quantification:

-

Acquire images from multiple random fields for each treatment condition.

-

Quantify the number of GFP-LC3 puncta per cell. A cell is generally considered positive for autophagy induction if it displays a significant increase in the number of distinct, bright puncta compared to control cells. Image analysis software can be used for automated quantification.

-

Protocol 4: Autophagic Flux Assay

To ensure that the observed increase in LC3-II or GFP-LC3 puncta is due to autophagy induction and not a blockage of lysosomal degradation, an autophagic flux assay should be performed.

-

Co-treatment:

-

Treat HeLa cells with this compound in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), for the last 2-4 hours of the treatment period.

-

-

Analysis:

-

Perform Western blotting for LC3 or GFP-LC3 puncta analysis as described above.

-

An increase in the LC3-II levels or the number of GFP-LC3 puncta in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates a functional autophagic flux.

-

Data Interpretation and Determining the Optimal Concentration

The optimal concentration of this compound for HeLa cells will be the one that induces a significant increase in autophagy (as measured by LC3-II levels and/or GFP-LC3 puncta) with minimal cytotoxicity. By correlating the results from the cytotoxicity assays and the autophagy assays, a concentration can be selected that provides a clear window for studying the effects of autophagy induction without the confounding variable of widespread cell death. It is recommended to use a concentration that results in less than 20% cytotoxicity.

Conclusion

These application notes provide a framework for researchers to determine the optimal working concentration of this compound for inducing autophagy in HeLa cells. By following the detailed protocols and considering the provided quantitative data and signaling pathway information, scientists can effectively utilize this compound in their studies of autophagy and its role in cancer.

References

Application Notes and Protocols for Autophagy Inducer 4 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Autophagy Inducer 4, a potent Magnolol-based Mannich base derivative, in breast cancer cell line research. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of autophagy-mediated processes in cancer cells.

Introduction

Autophagy is a catabolic process involving the lysosomal degradation of cellular components, playing a dual role in both tumor suppression and survival. The modulation of autophagy is a promising strategy in cancer therapy. This compound (CAS No. 2486455-03-0) is a novel compound that has demonstrated significant antiproliferative activity against various cancer cell lines by inducing autophagy.[1][2] Notably, it exhibits a 76-fold greater cytotoxicity in T47D breast cancer cells compared to its parent compound, Magnolol.[1][2] These notes provide detailed protocols for assessing the effects of this compound on breast cancer cell lines, specifically focusing on MCF-7 and MDA-MB-231 cells.

Mechanism of Action

This compound, as a derivative of Magnolol, is believed to exert its effects through the modulation of key signaling pathways that regulate cell survival and autophagy. While the precise pathway for this compound is under investigation, Magnolol and its derivatives have been shown to impact the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways in breast cancer cells.[3] The induction of autophagy is characterized by an increase in the formation of autophagosomes, which can be observed through the punctuation of GFP-LC3 and the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Adenocarcinoma | 3.32 | 72 | |

| T47D | Breast Ductal Carcinoma | 0.91 | 72 | |

| HeLa | Cervical Adenocarcinoma | 1.71 | 72 | |

| MDA-MB-231 | Breast Adenocarcinoma | Not Available | - |

Note: The IC50 value for MDA-MB-231 has not been specifically reported for this compound. Researchers should perform dose-response experiments to determine the optimal concentration for this cell line.

Experimental Protocols

Herein are detailed protocols for fundamental assays to characterize the effects of this compound on breast cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Autophagy Markers (LC3 and p62)

This protocol is used to detect changes in the levels of key autophagy-related proteins, LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Materials:

-

Breast cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Visualization of Autophagosomes (GFP-LC3 Puncta Assay)

This fluorescence microscopy-based assay allows for the direct visualization and quantification of autophagosome formation in cells.

Materials:

-

Breast cancer cells stably expressing a GFP-LC3 fusion protein

-

This compound

-

Fluorescence microscope

-

Imaging software for quantification

Procedure:

-

Seed GFP-LC3 expressing cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., rapamycin or starvation) and negative controls.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips onto microscope slides.

-

Visualize the GFP-LC3 signal using a fluorescence microscope. Diffuse cytoplasmic fluorescence indicates a basal level of autophagy, while the formation of bright green puncta signifies the recruitment of GFP-LC3 to autophagosome membranes.

-

Capture images from multiple random fields for each condition.

-

Quantify the number of GFP-LC3 puncta per cell using imaging software. An increase in the average number of puncta per cell indicates autophagy induction.

Visualizations

Signaling Pathway of Magnolol Derivatives in Breast Cancer

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow for Assessing Autophagy Induction

Caption: Workflow for evaluating this compound effects.

References

Application Notes and Protocols: Western Blot Analysis of LC3-II in Response to Autophagy Inducer 4

For Researchers, Scientists, and Drug Development Professionals

Introduction to Autophagy and LC3

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This catabolic mechanism involves the formation of double-membraned vesicles, known as autophagosomes, which engulf cytoplasmic material and deliver it to lysosomes for degradation[1][2]. A key protein in this pathway is the Microtubule-associated protein 1A/1B-light chain 3 (LC3). The cytosolic form, LC3-I, is converted to the lipidated form, LC3-II, upon autophagy induction. This conversion involves the covalent conjugation of phosphatidylethanolamine (PE) to LC3-I[3]. LC3-II is then recruited to the autophagosomal membranes, making the increase in the LC3-II/LC3-I ratio a hallmark of autophagy.

Autophagy Inducer 4: A Novel Modulator of Autophagy

This compound is a novel, potent inducer of autophagy. It is a Magnolol-based Mannich base derivative that has demonstrated significant anti-cancer properties by suppressing cancer cell proliferation through the induction of autophagy. Studies have shown that this compound effectively increases the conversion of LC3-I to LC3-II in a dose- and time-dependent manner. This makes it a valuable tool for studying the autophagy pathway and for the development of potential therapeutics targeting this process.

Data Presentation: Quantitative Analysis of LC3-II Induction

The following table summarizes the expected quantitative results from a Western blot analysis of cells treated with this compound. Data is presented as the densitometric ratio of LC3-II to a loading control (e.g., β-actin), as this is considered a more reliable measure of autophagy than the LC3-II/LC3-I ratio.

| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized LC3-II/β-actin Ratio (Arbitrary Units) | Fold Change vs. Control |

| Vehicle Control | 0 | 24 | 1.0 | 1.0 |

| This compound | 10 | 24 | 2.5 | 2.5 |

| This compound | 20 | 24 | 4.8 | 4.8 |

| This compound | 40 | 24 | 7.2 | 7.2 |

| Positive Control (e.g., Rapamycin) | 0.5 | 24 | 6.5 | 6.5 |

| Vehicle Control + Bafilomycin A1 | 0 + 100 nM | 24 + 2 | 1.5 | 1.5 |

| This compound + Bafilomycin A1 | 20 + 100 nM | 24 + 2 | 9.5 | 9.5 |

Note: Bafilomycin A1 is a lysosomal inhibitor used to assess autophagic flux. An accumulation of LC3-II in the presence of an autophagy inducer and a lysosomal inhibitor indicates a functional autophagic flux.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., HeLa, MCF-7, or HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) or a vehicle control (e.g., DMSO). Include a positive control for autophagy induction, such as Rapamycin (e.g., 500 nM).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours). For autophagic flux experiments, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) for the final 2-4 hours of the incubation period.

Protein Extraction

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the protein to a new tube.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

Western Blotting

-

Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes at 95°C.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a high-percentage (12-15%) SDS-polyacrylamide gel to ensure proper separation of LC3-I (16-18 kDa) and LC3-II (14-16 kDa).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for the efficient transfer of the low molecular weight LC3 proteins.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometric analysis of the bands using appropriate software. Normalize the LC3-II band intensity to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Autophagy signaling pathway initiated by this compound.

Caption: Western blot workflow for LC3-II analysis.

References

Application Notes and Protocols for Inducing Autophagy in HEK293 Cells with Autophagy Inducer 4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Autophagy inducer 4, a novel magnolol-based Mannich base derivative, to induce autophagy in Human Embryonic Kidney 293 (HEK293) cells. This document includes detailed experimental protocols, quantitative data analysis, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction